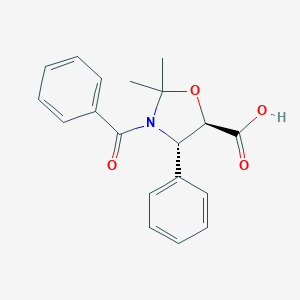

(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

Übersicht

Beschreibung

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a chiral oxazolidine derivative. This compound is notable for its structural complexity and the presence of multiple stereogenic centers, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid typically involves the following steps:

Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound. For instance, the reaction between a benzoyl-protected amino alcohol and a ketone can form the oxazolidine ring.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via benzoylation, using benzoyl chloride in the presence of a base such as pyridine.

Stereoselective Synthesis: The stereochemistry of the compound can be controlled using chiral auxiliaries or catalysts to ensure the desired (4S,5R) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that oxazolidine derivatives can inhibit bacterial growth by interfering with protein synthesis. The structural features of this compound enhance its efficacy against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent .

Anticancer Properties

Recent studies have highlighted the potential of oxazolidine derivatives in cancer therapy. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Its ability to modulate specific signaling pathways involved in cancer progression is under investigation, suggesting a role as a therapeutic agent in oncology .

Chiral Synthesis

The compound serves as an important chiral building block in the synthesis of various biologically active molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for drug development. The synthesis of complex molecules often employs this compound to introduce chirality at specific centers .

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis protocols. It acts as a chiral auxiliary or catalyst to facilitate the formation of enantiomerically enriched products. This application is particularly valuable in creating compounds with high optical purity required for therapeutic efficacy .

Drug Development

The compound is being explored for its potential use in developing new drugs targeting various diseases. Its structural characteristics make it suitable for modifications that could enhance bioavailability and selectivity towards specific biological targets .

Formulation Development

In pharmaceutical formulations, this oxazolidine derivative can be incorporated into drug delivery systems to improve stability and release profiles of active pharmaceutical ingredients (APIs). Research indicates that its inclusion can enhance the solubility and absorption of poorly soluble drugs .

Case Studies

Wirkmechanismus

The mechanism of action of (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, often through its chiral centers. These interactions can influence the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4S,5R)-4,5,6-Trihydroxy-2-iminohexanoic acid: Another chiral compound with multiple stereogenic centers.

(4S,5R)-4-Methyl-5-phenyloxazolidine-2-selone: A similar oxazolidine derivative used in stereochemical studies.

Uniqueness

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications requiring precise control over molecular configuration.

Biologische Aktivität

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- CAS Number : 153652-70-1

The biological activity of this compound is primarily attributed to its structural characteristics that enable interaction with various biological targets. The oxazolidine ring structure is known to influence the compound's pharmacological properties.

- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazolidine structures can exhibit antimicrobial properties. Research indicates that this compound may inhibit bacterial protein synthesis, similar to other oxazolidinones like linezolid .

- Anti-inflammatory Effects : Some derivatives of benzoyl oxazolidines have shown potential anti-inflammatory effects, which may be relevant for conditions such as arthritis and other inflammatory diseases .

- Cytotoxicity : Studies have reported that certain oxazolidine derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolidine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment assessing the anti-inflammatory properties of oxazolidine derivatives, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in human cell cultures . This suggests its potential utility in treating inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis

Research conducted on the cytotoxic effects of this compound demonstrated that it could effectively induce apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Eigenschaften

IUPAC Name |

(4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2)20(17(21)14-11-7-4-8-12-14)15(16(24-19)18(22)23)13-9-5-3-6-10-13/h3-12,15-16H,1-2H3,(H,22,23)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXAQNPPJHPAD-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436066 | |

| Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153652-70-1 | |

| Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.